8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Overview
Description
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with hydroxy, benzoyl, and carboxylic acid functional groups. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of aniline derivatives with malonic acid equivalents under controlled conditions . Another approach includes the use of anthranilic acid derivatives, which undergo cyclization and subsequent functional group modifications to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is often prioritized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can lead to a wide range of substituted quinoline derivatives .
Scientific Research Applications
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival pathways . This inhibition can result in antineoplastic (anti-cancer) effects, making the compound a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Another member of the quinoline family with similar structural features but different functional groups.
4-Hydroxyquinoline: Similar to 2-hydroxyquinoline but with the hydroxy group at a different position.
8-Hydroxyquinoline: Shares the hydroxy group at the same position but lacks the benzoyl and carboxylic acid groups.
Uniqueness
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxy and benzoyl groups on the quinoline core enhances its potential for diverse chemical modifications and biological interactions, setting it apart from other similar compounds .
Properties
CAS No. |
142808-50-2 |
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Molecular Formula |
C17H11NO6 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
8-hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H11NO6/c19-9-3-1-8(2-4-9)16(22)10-5-6-12(20)15-14(10)13(21)7-11(18-15)17(23)24/h1-7,19-20H,(H,18,21)(H,23,24) |
InChI Key |
SXVQNDYQNDZRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C3C(=O)C=C(NC3=C(C=C2)O)C(=O)O)O |
Origin of Product |
United States |
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